molecular formula C12H14O B14467205 Oxirane, 2-ethenyl-3-(2-phenylethyl)-, trans- CAS No. 72569-65-4

Oxirane, 2-ethenyl-3-(2-phenylethyl)-, trans-

Cat. No.: B14467205
CAS No.: 72569-65-4
M. Wt: 174.24 g/mol
InChI Key: LCKQHBKRSNYMRU-RYUDHWBXSA-N
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Description

Oxirane, 2-ethenyl-3-(2-phenylethyl)-, trans-: is a chemical compound known for its unique structure and properties. It belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring, a vinyl group, and a phenylethyl group, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxirane, 2-ethenyl-3-(2-phenylethyl)-, trans- can be achieved through several methods. One common approach involves the stereoselective synthesis of cis vinyloxiranes and trans 1-phenyl-1,3-butadiene. This method typically employs mild reaction conditions at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and production scale .

Chemical Reactions Analysis

Types of Reactions: Oxirane, 2-ethenyl-3-(2-phenylethyl)-, trans- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

Chemistry: In chemistry, Oxirane, 2-ethenyl-3-(2-phenylethyl)-, trans- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical compounds through various reactions .

Biology and Medicine: The compound’s reactivity and functional groups make it valuable in biological and medicinal research. It can be used to develop new pharmaceuticals or study biochemical pathways .

Industry: In the industrial sector, this compound finds applications in the production of polymers, resins, and other materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes .

Mechanism of Action

The mechanism by which Oxirane, 2-ethenyl-3-(2-phenylethyl)-, trans- exerts its effects involves its reactive oxirane ring and functional groups. The oxirane ring can undergo ring-opening reactions, leading to the formation of new bonds and functional groups. This reactivity is crucial for its applications in synthesis and industrial processes .

Comparison with Similar Compounds

  • Oxirane, 2-methyl-3-(2-phenylethyl)-, trans-
  • Oxirane, 2-ethenyl-3-(2-methylphenyl)-, trans-
  • Oxirane, 2-ethenyl-3-(2-phenylethyl)-, cis-

Uniqueness: Oxirane, 2-ethenyl-3-(2-phenylethyl)-, trans- stands out due to its specific stereochemistry and the presence of both vinyl and phenylethyl groups. This combination of functional groups and stereochemistry imparts unique reactivity and properties, making it distinct from other similar compounds .

Properties

CAS No.

72569-65-4

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

(2S,3S)-2-ethenyl-3-(2-phenylethyl)oxirane

InChI

InChI=1S/C12H14O/c1-2-11-12(13-11)9-8-10-6-4-3-5-7-10/h2-7,11-12H,1,8-9H2/t11-,12-/m0/s1

InChI Key

LCKQHBKRSNYMRU-RYUDHWBXSA-N

Isomeric SMILES

C=C[C@H]1[C@@H](O1)CCC2=CC=CC=C2

Canonical SMILES

C=CC1C(O1)CCC2=CC=CC=C2

Origin of Product

United States

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